molecular formula C21H19N5O4S2 B2946840 methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 847400-53-7

methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2946840
CAS No.: 847400-53-7
M. Wt: 469.53
InChI Key: QIBUERJQRWPGPK-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group and a 2-oxobenzo[d]thiazol moiety. The structure integrates a thioacetamido linker bridging the triazole ring to a methyl benzoate ester (Fig. 1). The benzo[d]thiazol subunit may enhance π-π stacking interactions in biological targets, while the ester group influences solubility and bioavailability .

Properties

IUPAC Name

methyl 4-[[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S2/c1-25-17(11-26-15-5-3-4-6-16(15)32-21(26)29)23-24-20(25)31-12-18(27)22-14-9-7-13(8-10-14)19(28)30-2/h3-10H,11-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUERJQRWPGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates. Generally, the synthetic route may include the following stages:

  • Preparation of the benzo[d]thiazol-3(2H)-one intermediate.

  • Alkylation to introduce the methyl group.

  • Formation of the triazole ring.

  • Final condensation to attach the acetamido and benzoate groups.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimizing the yield and purity through various methods such as:

  • Use of efficient catalysts.

  • Optimization of reaction temperatures and pressures.

  • Implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms, resulting in the formation of sulfoxides or N-oxides.

  • Reduction: Reductive reactions might reduce the carbonyl groups or the aromatic ring, leading to various reduced derivatives.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

  • Oxidation: Use of reagents like hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Employing reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Conditions might include the use of bases or acids, depending on the type of substitution.

Major Products

  • Oxidation: Sulfoxides, N-oxides.

  • Reduction: Reduced aromatic derivatives, alcohols.

  • Substitution: Various substituted benzene derivatives, depending on the reagents used.

Scientific Research Applications

This compound serves as a pivotal tool in several domains:

  • Chemistry: Used as a building block for more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

  • Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For example:

  • Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

  • Signal Transduction: It can modulate pathways involved in cell signaling by interacting with receptors or other proteins.

Comparison with Similar Compounds

Key Observations :

  • The methyl benzoate group in the target compound may confer intermediate lipophilicity compared to ethyl esters (e.g., ) or polar sulfonates (e.g., ), balancing membrane permeability and aqueous solubility.

Physicochemical Properties

  • Solubility : Expected to be lower than sulfonate-containing analogs (e.g., ) but higher than purely alkylated triazoles (e.g., ).

Biological Activity

Methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate (CAS Number: 847400-53-7) is a complex organic compound notable for its diverse biological activities. This compound incorporates several pharmacologically relevant structural motifs, including a triazole and thiazole moiety, which contribute to its potential therapeutic applications.

Molecular Formula: C21H19N5O4S2
Molecular Weight: 469.5 g/mol
Structural Features: The compound features multiple functional groups that enhance its biological properties, including a thioether and an acetamido group.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. In vitro assays have shown effectiveness against bacterial strains, indicating potential as an antibiotic agent.
  • Anticancer Potential : The compound's structure suggests possible interactions with cellular targets involved in cancer proliferation. Studies have indicated that derivatives of triazole compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Analgesic Effects : Similar compounds have demonstrated analgesic properties in animal models. The mechanism may involve modulation of pain pathways through inhibition of specific receptors or enzymes associated with pain perception.

Synthesis and Evaluation

A series of experiments have been conducted to synthesize this compound and evaluate its biological activity:

StudyMethodologyFindings
Synthesis via multi-step reactionsSuccessfully synthesized with high yield; characterized by NMR and mass spectrometry.
Antimicrobial testing against E. coli and S. aureusShowed significant inhibition zones compared to control.
Cytotoxicity assays on cancer cell linesIC50 values indicated potent anticancer activity, particularly in breast cancer cells (IC50 = 12 µM).

The proposed mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : Potential interaction with pain receptors (e.g., TRPV1, TRPA1), suggesting a pathway for analgesic effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, and how can reaction yields be optimized?

  • The synthesis involves multi-step heterocyclic assembly. For example, triazole-thioacetamide derivatives are often synthesized via condensation of hydrazinecarbothioamides with activated carbonyl groups under acidic conditions, followed by alkylation or acylation steps . Optimization requires controlling reaction pH (e.g., glacial acetic acid catalysis) and solvent choice (e.g., absolute ethanol for reflux), as shown in analogous triazole-thiadiazole syntheses . Yield improvements may involve microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

  • 1H/13C NMR is critical for confirming substituent positions in the triazole, thiazole, and benzoate moieties. FT-IR identifies functional groups (e.g., C=O stretch in the ester at ~1700 cm⁻¹). HPLC-MS or UPLC-QTOF ensures purity and molecular weight validation . For complex mixtures, 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure per GHS classification). Use fume hoods for weighing, nitrile gloves , and lab coats . Store at -20°C in airtight containers to prevent hydrolysis. Emergency measures include rinsing eyes with water (15+ minutes) and immediate medical attention for ingestion .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound's biological targets?

  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like cyclooxygenase-2 or bacterial DNA gyrase, focusing on interactions between the thiazole-triazole core and active-site residues . MD simulations (GROMACS/AMBER) assess stability of ligand-protein complexes over 100+ ns trajectories, with RMSD and binding free energy (MM-PBSA) calculations . Validation requires alignment with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For divergent results, analyze variables:

  • Solubility : Use DMSO stocks ≤1% to avoid cytotoxicity.
  • Cell lines : Compare primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes).
  • Dosage : Perform dose-response curves (IC50/EC50) to identify therapeutic windows .

Q. How do structural modifications to the thiadiazole or triazole moieties alter pharmacokinetic properties?

  • Replace the 4-methyl group on the triazole with bulkier substituents (e.g., 4-tert-butyl) to enhance lipophilicity (logP) and blood-brain barrier penetration. Introducing electron-withdrawing groups (e.g., nitro) on the benzothiazole ring improves metabolic stability by reducing CYP450 oxidation . In silico ADMET predictors (e.g., SwissADME) guide rational design .

Q. What computational methods predict reactivity and stability under physiological conditions?

  • DFT calculations (B3LYP/6-311++G**) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .QM/MM simulations model hydrolysis of the methyl ester in aqueous environments, identifying pH-dependent degradation pathways .

Q. How can AI-driven platforms optimize reaction conditions or biological screening?

  • COMSOL Multiphysics integrates AI for parameter optimization (e.g., temperature, catalyst loading) via neural networks trained on historical data . High-throughput screening paired with machine learning (e.g., Random Forest classifiers) prioritizes derivatives with predicted antibacterial/antioxidant activity .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (time, temperature, molar ratios) .
  • Data Validation : Cross-reference spectral data with analogs (e.g., triazolo[3,4-b]thiadiazines) in public databases (Reaxys, SciFinder) .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility .

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